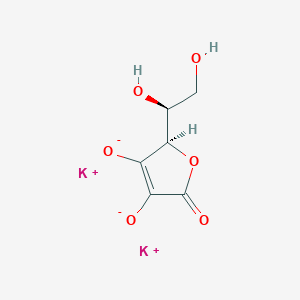
L-ascorbicacid2-sulfatedipotassiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-ascorbic acid 2-sulfate dipotassium salt is a derivative of L-ascorbic acid (vitamin C). It is a white to off-white powder with the empirical formula C6H6K2O9S and a molecular weight of 332.37 g/mol . This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-ascorbic acid 2-sulfate dipotassium salt can be synthesized through the sulfation of L-ascorbic acid. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is carried out in an appropriate solvent, such as pyridine or dimethylformamide, under controlled temperature conditions to ensure the selective sulfation at the 2-position of the ascorbic acid molecule .
Industrial Production Methods
Industrial production of L-ascorbic acid 2-sulfate dipotassium salt involves large-scale sulfation processes, often using continuous flow reactors to maintain consistent reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
L-ascorbic acid 2-sulfate dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroascorbic acid derivatives.
Reduction: It can be reduced back to L-ascorbic acid under certain conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or dithiothreitol are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Dehydroascorbic acid derivatives.
Reduction: L-ascorbic acid.
Substitution: Various substituted ascorbic acid derivatives depending on the nucleophile used.
Scientific Research Applications
L-ascorbic acid 2-sulfate dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular antioxidant mechanisms and its effects on cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in collagen synthesis and wound healing.
Industry: Used as an additive in food and cosmetic products for its antioxidant properties .
Mechanism of Action
L-ascorbic acid 2-sulfate dipotassium salt exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cellular components such as DNA, proteins, and lipids. The compound also regenerates other antioxidants, such as α-tocopherol, from their oxidized forms .
Comparison with Similar Compounds
Similar Compounds
L-ascorbic acid (Vitamin C): The parent compound, known for its antioxidant properties and essential role in collagen synthesis.
L-ascorbic acid 2-phosphate: A stable derivative of L-ascorbic acid used in cosmetic and pharmaceutical formulations.
Dehydroascorbic acid: The oxidized form of L-ascorbic acid, which can be reduced back to the active form in biological systems
Uniqueness
L-ascorbic acid 2-sulfate dipotassium salt is unique due to its enhanced stability compared to L-ascorbic acid. The sulfate group provides additional protection against oxidation, making it a valuable compound for applications requiring prolonged antioxidant activity .
Properties
Molecular Formula |
C6H6K2O6 |
|---|---|
Molecular Weight |
252.30 g/mol |
IUPAC Name |
dipotassium;(2R)-2-[(1S)-1,2-dihydroxyethyl]-5-oxo-2H-furan-3,4-diolate |
InChI |
InChI=1S/C6H8O6.2K/c7-1-2(8)5-3(9)4(10)6(11)12-5;;/h2,5,7-10H,1H2;;/q;2*+1/p-2/t2-,5+;;/m0../s1 |
InChI Key |
NJNVJUOOGSMKTC-PQYRJTSOSA-L |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])[O-])O)O.[K+].[K+] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)[O-])[O-])O)O.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)

![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)
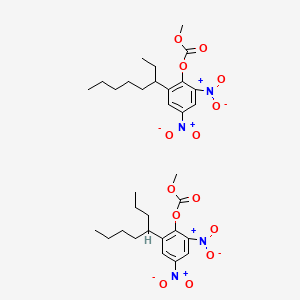
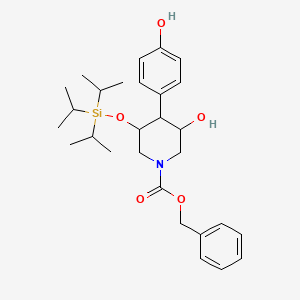
![(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13834477.png)
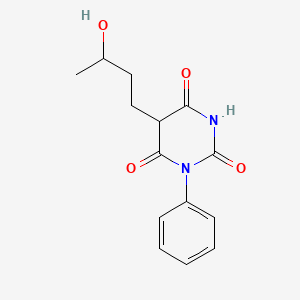
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B13834481.png)
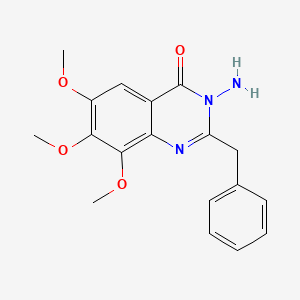
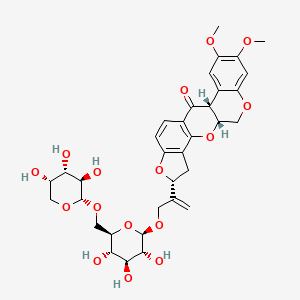
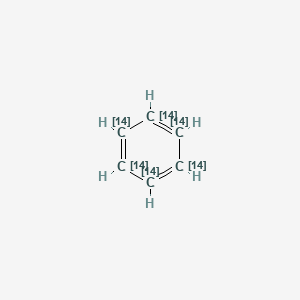
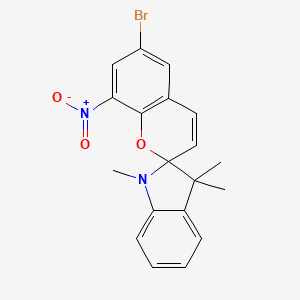
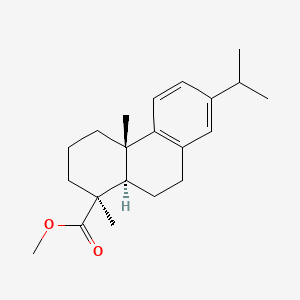
![(3E)-3-[(2E,4E)-1-hydroxy-4-methyl-6-[(1R,6R)-1,2,7-trimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]hepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B13834503.png)
